molecular formula C21H15F3N2O2 B2431251 N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-73-0

N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2431251
CAS No.: 338393-73-0
M. Wt: 384.358
InChI Key: XVAXGUVLGOTIAD-AFUMVMLFSA-N
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Description

N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a phenoxyphenyl group, a trifluoromethyl group, and a benzohydrazide moiety, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation of 2-phenoxybenzaldehyde with 4-(trifluoromethyl)benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyphenyl group contributes to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2-phenoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2/c22-21(23,24)17-12-10-15(11-13-17)20(27)26-25-14-16-6-4-5-9-19(16)28-18-7-2-1-3-8-18/h1-14H,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAXGUVLGOTIAD-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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